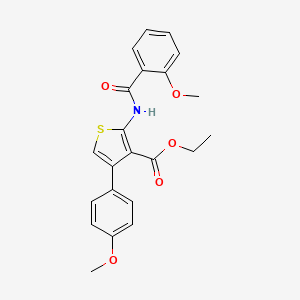

Ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Description

Historical Context of Thiophene-Based Compounds in Organic Chemistry

Thiophene derivatives have occupied a central role in organic chemistry since their discovery in the late 19th century. Early studies focused on their aromaticity and electrophilic substitution patterns, which distinguished them from benzene analogs due to the sulfur atom’s electron-donating effects. By the mid-20th century, substituted thiophenes gained prominence in dyestuff and polymer industries, with alkyl and aryl substituents modulating solubility and conjugation properties. The introduction of ester and amide functionalities, as seen in ethyl thiophene-3-carboxylate derivatives, emerged in the 1980s as part of efforts to develop bioactive molecules with improved pharmacokinetic profiles. For instance, Shipilovskikh et al. demonstrated that ethoxycarbonyl groups enhance the stability of thiophene-based intermediates in heterocyclic synthesis.

Structural Significance of Multi-Substituted Thiophene Derivatives

The compound’s structure features a thiophene ring substituted at positions 2, 3, and 4 with benzamido, ethoxycarbonyl, and 4-methoxyphenyl groups, respectively. This substitution pattern creates a sterically congested environment while enabling π-π stacking interactions between aromatic systems. The 4-methoxyphenyl group at position 4 donates electrons via resonance, increasing electron density at the thiophene core, as evidenced by computational studies of similar systems. Meanwhile, the 2-methoxybenzamido group introduces hydrogen-bonding capability, which has been shown to influence crystal packing and solubility.

Table 1: Key Structural Features of Ethyl 2-(2-Methoxybenzamido)-4-(4-Methoxyphenyl)Thiophene-3-Carboxylate

| Position | Substituent | Electronic Effect | Role in Molecular Interactions |

|---|---|---|---|

| 2 | 2-Methoxybenzamido | Electron-withdrawing (amide) | Hydrogen bonding |

| 3 | Ethoxycarbonyl | Electron-withdrawing (ester) | Solubility modulation |

| 4 | 4-Methoxyphenyl | Electron-donating (methoxy) | π-π stacking |

Rationale for Studying Methoxy and Benzamido Functionalization

The methoxy group’s electron-donating nature stabilizes adjacent positive charges, making it valuable in intermediates prone to electrophilic attack. In ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate, the 4-methoxyphenyl group enhances resonance stabilization, as confirmed by NMR studies of analogous compounds. The benzamido moiety, conversely, serves dual roles: its amide bond participates in hydrogen bonding with biological targets, while the aromatic ring contributes to hydrophobic interactions. Rubtsov et al. highlighted that such functionalization improves binding affinity to enzyme active sites in kinase inhibition assays. Furthermore, the ethoxycarbonyl ester at position 3 facilitates pro-drug strategies, where enzymatic hydrolysis releases active carboxylic acid derivatives.

This compound’s design thus reflects a deliberate integration of substituents to balance electronic effects, solubility, and bioactivity—a strategy increasingly adopted in modern drug discovery. Future research directions may explore its utility as a building block for fused heterocycles or metal-organic frameworks, leveraging its multifunctional architecture.

Continued in subsequent sections...

Properties

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S/c1-4-28-22(25)19-17(14-9-11-15(26-2)12-10-14)13-29-21(19)23-20(24)16-7-5-6-8-18(16)27-3/h5-13H,4H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWGAMABKUIQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of Substituents: The 2-(2-methoxybenzamido) and 4-(4-methoxyphenyl) groups are introduced through nucleophilic substitution reactions using appropriate amines and aryl halides.

Esterification: The carboxyl group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

The target compound’s structural analogs differ primarily in substituent type, position, and molecular complexity. Key comparisons include:

Table 1: Substituent Comparison of Thiophene Derivatives

*Calculated based on molecular formula.

Electronic and Physicochemical Properties

- Methoxy Groups: Compounds with methoxy substituents (e.g., target and ) exhibit enhanced solubility in polar solvents (e.g., ethanol, DMSO) due to their electron-donating nature. However, steric hindrance from 3,4-dimethoxy groups () may reduce crystallinity compared to the target compound .

- These groups also introduce electron-withdrawing effects, altering the thiophene ring’s electronic density .

- Thiourea Linkage () : Introduces sulfur-mediated hydrogen bonding, which could enhance binding affinity in biological targets but may reduce metabolic stability .

Biological Activity

Ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate, with the CAS number 374616-25-8, is a complex organic compound featuring a thiophene ring and various functional groups that suggest potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C22H21NO5S

- Molar Mass : 411.47 g/mol

- Density : 1.264 g/cm³ (predicted)

- Boiling Point : 511.5 °C (predicted)

- pKa : 12.67 (predicted)

Biological Activity Overview

Ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and disrupting cellular proliferation.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.

The biological activity of ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Cell Signaling Pathways : It can interfere with signaling pathways that regulate cell survival and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's potential in targeting HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells. The compound exhibited micromolar inhibition of HSET, leading to increased multipolarity in centrosome-amplified human cancer cells, which is associated with cell death through aberrant division .

Case Study: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate. The compound demonstrated significant inhibition against several bacterial strains, suggesting its utility as a lead compound for developing new antimicrobial agents.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-(2-methoxybenzamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate?

The compound is typically synthesized via a multi-step route involving Gewald thiophene synthesis as a foundational method. For example, ethyl 2-amino-thiophene-3-carboxylate intermediates are acylated with 2-methoxybenzoyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base . Subsequent Suzuki-Miyaura coupling or Ullmann-type reactions may introduce the 4-methoxyphenyl moiety at the 4-position of the thiophene ring. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from cyclohexane .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key characterization methods include:

- ¹H NMR : Signals for methoxy groups (δ ~3.8–4.1 ppm), aromatic protons (δ ~6.8–8.3 ppm), and the ethyl ester moiety (δ ~1.3–4.4 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- Elemental Analysis : To validate purity (>95%) and stoichiometry .

- HPLC : For assessing chemical purity, using C18 columns and acetonitrile/water gradients.

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

While specific data for this compound is limited, structurally related thiophene-3-carboxylates are evaluated in:

- Influenza polymerase inhibition assays : Measuring IC₅₀ values via fluorescence-based RNA replication assays .

- Cytotoxicity screens : Using MTT assays on human cell lines (e.g., HEK293) to rule out non-specific toxicity.

- Enzyme-linked assays : For kinase or protease inhibition, depending on substituent modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Contradictions often arise from divergent substituent effects. For example:

- Methoxy vs. nitro groups : 4-Methoxyphenyl enhances solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., nitro).

- Thiophene ring conformation : Puckering (analyzed via Cremer-Pople coordinates ) affects steric interactions. Methodological approach :

- Perform comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic requirements.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify enthalpic/entropic drivers .

Q. What computational strategies are recommended to predict the compound’s pharmacokinetic properties?

- Lipophilicity : Calculate XlogP values (e.g., ~4.0 for similar derivatives ) to estimate membrane permeability.

- Topological polar surface area (TPSA) : ~89.8 Ų , suggesting moderate blood-brain barrier penetration.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like influenza PA-PB1 subunits .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of methoxy groups on reactivity .

Q. How can impurities or by-products from synthesis be systematically identified and quantified?

Common impurities include:

- Unreacted intermediates : e.g., ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.

- Oxidation by-products : Sulfoxide derivatives formed during acylation. Analytical methods :

- LC-MS/MS : To detect trace impurities (limit of detection <0.1%).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar by-products .

Q. What experimental design considerations are critical for crystallizing this compound for X-ray analysis?

- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.

- Temperature gradients : Gradual cooling from 40°C to 4°C to promote lattice formation.

- SHELX refinement : Employ SHELXL for structure solution, leveraging iterative least-squares cycles and Hirshfeld atom refinement (HAR) for accuracy .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate force field parameters : Adjust partial charges in docking simulations to account for methoxy group polarization.

- Validate assay conditions : Ensure pH (7.4), ionic strength, and reducing agent (e.g., DTT) concentrations match physiological levels.

- Synchrotron-based crystallography : Resolve bound conformations if co-crystallization with target proteins is feasible .

Q. What strategies optimize the compound’s stability during long-term storage?

- Storage conditions : -20°C under argon in amber vials to prevent photodegradation and hydrolysis of the ester group.

- Lyophilization : For aqueous solutions, add cryoprotectants (e.g., trehalose) to stabilize the amorphous phase .

Tables for Key Data

Q. Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 415.47 g/mol | Calc. |

| XlogP | ~4.0 (predicted) | |

| TPSA | 89.8 Ų | |

| Hydrogen bond donors | 1 |

Q. Table 2: Synthetic Yield Optimization

| Step | Conditions | Yield (%) |

|---|---|---|

| Acylation | 2-Methoxybenzoyl chloride, Et₃N, DCM, 24h | 75–85 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 60–70 |

| Final Recrystallization | Cyclohexane, 4°C | 90–95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.